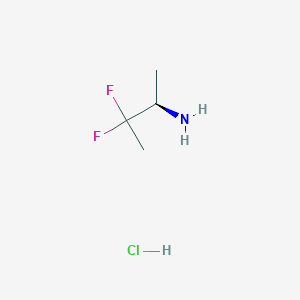
(R)-3,3-Difluorobutan-2-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,3-Difluorobutan-2-amine hydrochloride is a chiral amine compound with two fluorine atoms attached to the third carbon of the butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-Difluorobutan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3,3-Difluorobutan-2-ol.
Conversion to Amine: The hydroxyl group of the precursor is converted to an amine group through a series of reactions. This can involve the use of reagents like thionyl chloride (SOCl₂) to form an intermediate, which is then treated with ammonia or an amine source to yield the desired amine.
Formation of Hydrochloride Salt: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.
Industrial Production Methods
In an industrial setting, the production of ®-3,3-Difluorobutan-2-amine hydrochloride may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Using large reactors to carry out the conversion of the starting material to the amine.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the intermediate and final product.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
®-3,3-Difluorobutan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
®-3,3-Difluorobutan-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of fluorinated amines on biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-3,3-Difluorobutan-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by affecting its lipophilicity and metabolic resistance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3,3-Difluorobutan-2-amine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
3,3-Difluorobutan-2-amine: The non-chiral version of the compound, lacking the specific stereochemistry.
3,3-Difluorobutan-2-ol: The alcohol precursor used in the synthesis of the amine.
Uniqueness
®-3,3-Difluorobutan-2-amine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or non-chiral analogs. The presence of fluorine atoms also imparts distinct chemical properties, such as increased stability and resistance to metabolic degradation.
Eigenschaften
Molekularformel |
C4H10ClF2N |
|---|---|
Molekulargewicht |
145.58 g/mol |
IUPAC-Name |
(2R)-3,3-difluorobutan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H9F2N.ClH/c1-3(7)4(2,5)6;/h3H,7H2,1-2H3;1H/t3-;/m1./s1 |
InChI-Schlüssel |
GMMHEZMDGDEDDZ-AENDTGMFSA-N |
Isomerische SMILES |
C[C@H](C(C)(F)F)N.Cl |
Kanonische SMILES |
CC(C(C)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















